![molecular formula C11H17NS B1355313 N-[2-(Phenylthio)ethyl]-2-propanamine CAS No. 67747-26-6](/img/structure/B1355313.png)

N-[2-(Phenylthio)ethyl]-2-propanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

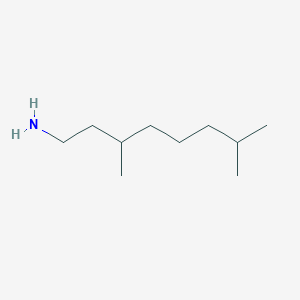

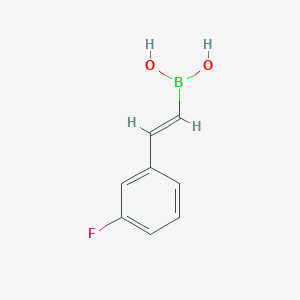

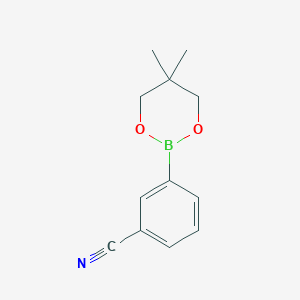

“N-[2-(Phenylthio)ethyl]-2-propanamine” is a chemical compound with the molecular formula C11H17NS . It contains a total of 30 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .

Molecular Structure Analysis

The molecular structure of “N-[2-(Phenylthio)ethyl]-2-propanamine” is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The carbon atoms in the chemical structure are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Physical And Chemical Properties Analysis

“N-[2-(Phenylthio)ethyl]-2-propanamine” has a molecular weight of 195.33 . It is a liquid at room temperature .科学的研究の応用

Analytical Techniques in Toxicology : N-[2-(Phenylthio)ethyl]-2-propanamine is involved in the development of analytical techniques for detecting trace amounts of related compounds in clinical and forensic toxicology. Molecular-imprinted polymer-based sorbents have shown potential in improving the sensitivity of such methods (Bykov et al., 2017).

Synthesis of Thymidine Analogues : This compound has been used in the synthesis of sugar-modified thymidine derivatives, serving as a novel two-stage base protecting group. It facilitates selective O-alkylation of ribose moieties while avoiding base alkylations, which is significant in nucleic acid chemistry (D’Onofrio et al., 2006).

Identification in Biological Matrices : Research has been conducted on identifying and characterizing psychoactive arylcyclohexylamines (related to N-[2-(Phenylthio)ethyl]-2-propanamine) in biological matrices like blood, urine, and vitreous humor. This is crucial for understanding the pharmacokinetics and toxicology of these substances (De Paoli et al., 2013).

HIV Research : Analogues of N-[2-(Phenylthio)ethyl]-2-propanamine have been investigated for their potential in inhibiting HIV. Specifically, compounds like 5-ethyl-6-phenylthiouracil derivatives have shown promise as potent and selective inhibitors of HIV-1 (Baba et al., 1991).

Pharmacological Applications : The compound has been explored for its utility in creating new pharmacological agents. For instance, its derivatives have shown potential as antidepressants with reduced side effects, highlighting its role in the development of new therapeutics (Bailey et al., 1985).

Chemical Synthesis and Characterization : There is significant research into the synthesis and characterization of N-[2-(Phenylthio)ethyl]-2-propanamine and its analogues, contributing to the understanding of their chemical properties and potential applications in various fields (Tanaka et al., 1987).

特性

IUPAC Name |

N-(2-phenylsulfanylethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANQDWOEYFTAOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCSC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545955 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Phenylthio)ethyl]-2-propanamine | |

CAS RN |

67747-26-6 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)